Cas no 887202-38-2 (3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide)
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide
- 3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide
- 3-(methylthio)-N-(4-sulfamoylphenyl)benzamide
- AKOS024659811
- 887202-38-2
- F2554-0205
-
- Inchi: 1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)
- InChI Key: WMMIZGNPRPYMKD-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(N)(=O)=O)C=C1)(=O)C1=CC=CC(SC)=C1
Computed Properties
- Exact Mass: 322.04458466g/mol
- Monoisotopic Mass: 322.04458466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 123Ų
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2554-0205-2μmol |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-5μmol |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-10μmol |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-20μmol |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-1mg |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-2mg |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-3mg |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-4mg |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-5mg |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2554-0205-10mg |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide |
887202-38-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide
Introduction to 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide (CAS No. 887202-38-2)
3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide, identified by the chemical identifier CAS No. 887202-38-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of sulfonamide derivatives, a category well-known for its broad spectrum of biological activities and therapeutic potential. The structural motif of 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide incorporates both a methylsulfanyl group and a sulfamoyl substituent on a phenyl ring, which are key features that contribute to its unique chemical properties and biological interactions.
The presence of the methylsulfanyl group at the C-3 position of the benzamide core introduces a polar, sulfur-rich moiety that can enhance solubility and interact with biological targets through hydrogen bonding or ionic interactions. On the other hand, the 4-sulfamoylphenyl moiety at the N-position adds another layer of functionality, providing a negatively charged sulfonamide group that is highly effective in modulating enzyme activity and receptor binding. This dual functionalization makes 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide a promising candidate for further investigation in drug discovery and development.
In recent years, sulfonamide derivatives have been extensively studied due to their versatile applications in medicine. The sulfonamide group, characterized by its high reactivity and ability to form stable complexes with biological molecules, has been utilized in the development of antibiotics, anti-inflammatory agents, diuretics, and even antiviral drugs. The specific structural features of 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways, inflammation, and signal transduction.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the benzamide core, researchers can fine-tune the pharmacological properties of 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide to optimize its binding affinity and selectivity. Such modifications are crucial for developing novel therapeutic agents with improved efficacy and reduced side effects.
Recent advancements in computational chemistry and molecular modeling have enabled more efficient screening of potential drug candidates like 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide. These techniques allow researchers to predict the binding modes of the compound with target proteins and estimate its pharmacokinetic parameters before conducting costly wet-lab experiments. This high-throughput virtual screening approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.
The synthesis of 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between aromatic aldehydes or ketones with sulfonamides, followed by functional group transformations such as methylation or sulfonylation. The use of advanced catalytic systems has further improved the efficiency and sustainability of these synthetic routes.
From a biochemical perspective, the interaction between 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide and biological targets can be modulated by subtle changes in its structure. For instance, variations in electronic density around the sulfonamide group can influence its binding affinity to enzymes such as carbonic anhydrase or dipeptidyl peptidase-4 (DPP-4). Similarly, modifications to the methylsulfanyl group may affect its solubility and metabolic stability, which are critical factors for drug bioavailability.
The pharmacological profile of 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide is further enhanced by its ability to cross biological membranes due to its moderate lipophilicity. This property is essential for achieving therapeutic concentrations at target sites within the body. Additionally, the compound's stability under physiological conditions ensures prolonged activity once administered.
In conclusion, 3-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide (CAS No. 887202-38-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for sulfonamide derivatives, compounds like this one are likely to play a crucial role in advancing medical science.
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